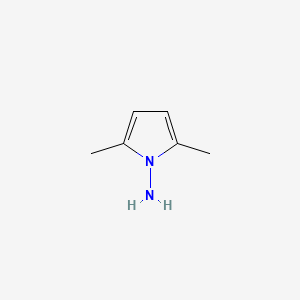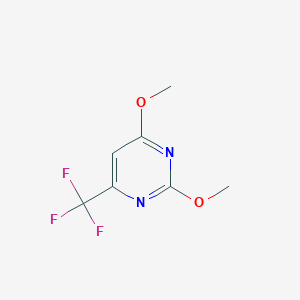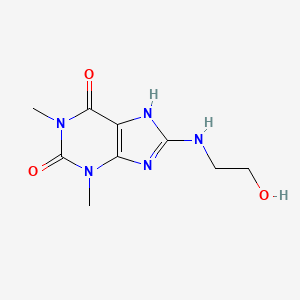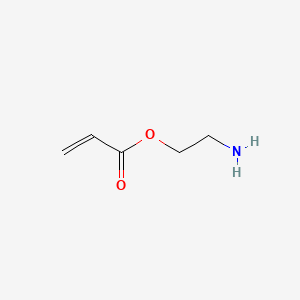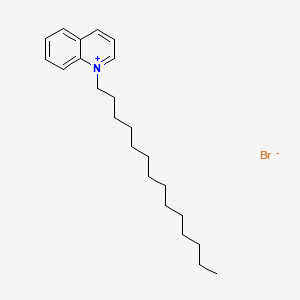
1-十四烷基喹啉溴化物
描述
1-Tetradecylquinolinium bromide is a chemical compound with the molecular formula C23H36BrN . It is a type of ionic liquid, which are molten salts with melting points at or below 100 °C . These compounds are composed of an organic cation and either an organic or inorganic anion . The cation of the ionic liquids often includes quaternized nitrogen-containing aromatic and non-aromatic heterocycles, such as pyridinium, imidazolium, quinolinium, isoquinolinium, piperidinium, and morpholinium .
Molecular Structure Analysis
The molecular structure of 1-Tetradecylquinolinium bromide is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Tetradecylquinolinium bromide include its molecular formula (C23H36BrN), its EC number (278-622-9), and its CAS number (77101-52-1) . Unfortunately, specific details such as its melting point, boiling point, and density were not found in the search results.科学研究应用
神经药理学和多巴胺受体选择性
A-69024 HBr等与1-十四烷基喹啉溴化物结构相似的化合物已被研究其对多巴胺D-1受体的选择性和拮抗作用。这些化合物对D-1受体表现出高亲和力,并显示出作为研究多巴胺能途径的有用研究工具的潜力 (Kerkman 等,1989)。
抗惊厥特性
结构类似于1-十四烷基喹啉溴化物的N-取代的1,2,3,4-四氢异喹啉已被合成并评估其抗惊厥特性。某些衍生物显示出高活性,与已知的抗惊厥剂相当,表明在控制癫痫发作中具有潜在的治疗应用 (Gitto 等,2006)。
癌症治疗剂
四氢异喹啉已在药物发现中被认为是“特权支架”,特别是在癌症治疗领域。这些化合物的结构框架与1-十四烷基喹啉溴化物相似,为合成对癌症和中枢神经系统疾病具有显着活性的衍生物提供了基础。该类别中某些药物的获批标志着抗癌药物发现的一个重要里程碑 (Singh & Shah, 2017)。
药物递送系统
紫堇双苄基异喹啉生物碱(如四氢苯并苯酚)已被用于创建新型药物递送系统,例如固体脂质纳米颗粒(SLN)。这些系统显示出增强治疗剂的药代动力学和组织分布的潜力,表明在改善药物递送和功效方面具有潜在的应用 (李苏等,2011)。
作用机制
While the specific mechanism of action for 1-Tetradecylquinolinium bromide is not available, it’s known that quinolinium compounds can interact with biological systems. For example, some quinolinium compounds have been found to exhibit cellular toxicity, with the level of toxicity linked to the length of the alkyl chain cationic substituent .
安全和危害
未来方向
Ionic liquids, including 1-Tetradecylquinolinium bromide, have been gaining significant attention as nontoxic chemical compounds in academia, medicinal, and industrial research . They have potential applications in various fields such as synthesis, medicine, drug development, extraction, catalysis, electrochemistry, analytics, biotechnology, etc . The development of new ionic liquids is an area of tremendous importance in modern organic synthesis and particularly in synthetic medicinal chemistry .
属性
IUPAC Name |
1-tetradecylquinolin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-24-21-16-18-22-17-13-14-19-23(22)24;/h13-14,16-19,21H,2-12,15,20H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXERXKBRZTRU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998362 | |
| Record name | 1-Tetradecylquinolin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77101-52-1 | |
| Record name | Tetradecylquinolinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77101-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetradecylquinolinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077101521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecylquinolin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tetradecylquinolinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



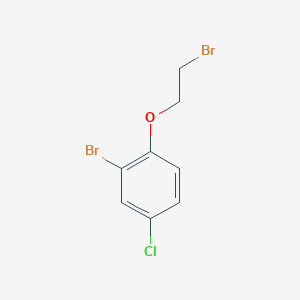


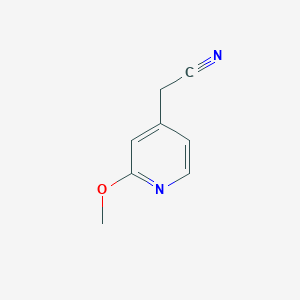
![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)



